Gas-Phase Enthalpy of Formation: 31.6 kJ·mol⁻¹ Greater Thermodynamic Stability than 1,3-Thiazine-2-thione
The standard molar gas-phase enthalpy of formation (ΔfH°gas) of 1,3-oxazinane-2-thione was determined experimentally by combined rotary bomb combustion calorimetry and Knudsen effusion sublimation measurements as −(104.0 ± 5.5) kJ·mol⁻¹ at T = 298 K [1]. In the same study, the G3 composite method was used to compute ΔfH°gas for the direct structural analog 1,3-thiazine-2-thione (sulfur replacing the ring oxygen), yielding a value of −72.4 kJ·mol⁻¹ [1]. The oxazinane-2-thione scaffold is thus ~31.6 kJ·mol⁻¹ more exothermic in formation, indicating substantially greater thermodynamic stability attributable to the endocyclic oxygen atom.
| Evidence Dimension | Standard molar gas-phase enthalpy of formation (ΔfH°gas) |
|---|---|
| Target Compound Data | −(104.0 ± 5.5) kJ·mol⁻¹ (experimental, rotary bomb calorimetry + Knudsen effusion, T = 298 K) |
| Comparator Or Baseline | 1,3-Thiazine-2-thione (tetrahydro-2H-1,3-thiazine-2-thione): −72.4 kJ·mol⁻¹ (G3 composite method computed, same study) |
| Quantified Difference | ~31.6 kJ·mol⁻¹ more exothermic for the oxazinane scaffold |
| Conditions | Gas phase, T = 298 K; experimental enthalpy from combustion and sublimation measurements; G3 isodesmic bond separation reaction for computational comparator |
Why This Matters
A 31.6 kJ·mol⁻¹ difference in ΔfH°gas directly affects thermal stability, decomposition onset, and compatibility with high-temperature synthetic or formulation processes, making the oxazinane scaffold the thermochemically preferred choice over the thiazine analog in workflows that involve elevated temperatures or extended thermal exposure.
- [1] Roux, M. V.; Temprado, M.; Jiménez, P.; Notario, R.; Parameswar, A. R.; Demchenko, A. V.; Chickos, J. S.; Deakyne, C. A.; Liebman, J. F. Knowledge of a Molecule: An Experimental and Theoretical Study of the Structure and Enthalpy of Formation of Tetrahydro-2H-1,3-oxazine-2-thione. J. Chem. Eng. Data 2011, 56 (12), 4725–4732. View Source
